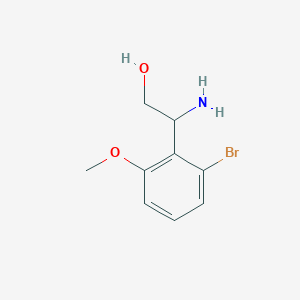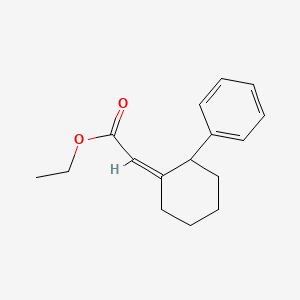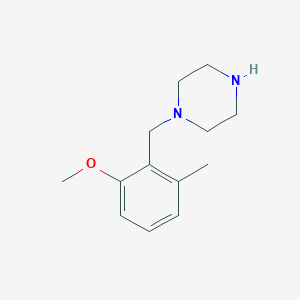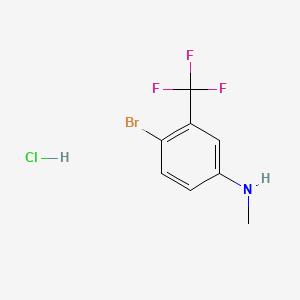
4-bromo-N-methyl-3-(trifluoromethyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is a white crystalline solid with the molecular formula C8H8BrClF3N and a molecular weight of 290.5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the bromination of 3-(trifluoromethyl)aniline followed by N-methylation and subsequent conversion to the hydrochloride salt . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and methyl iodide or dimethyl sulfate for N-methylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles.
Oxidation and Reduction Reactions: These reactions can be carried out using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
N-Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products
The major products formed from these reactions include various substituted anilines and their derivatives .
Applications De Recherche Scientifique
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)aniline
- 5-Amino-2-bromobenzotrifluoride
Uniqueness
4-bromo-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties . This makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C8H8BrClF3N |
|---|---|
Poids moléculaire |
290.51 g/mol |
Nom IUPAC |
4-bromo-N-methyl-3-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4,13H,1H3;1H |
Clé InChI |
QBQLRNAHSJGIKH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=C(C=C1)Br)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


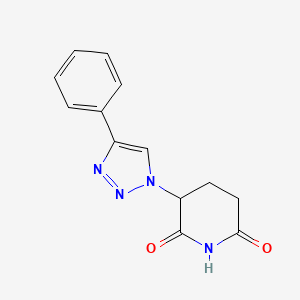
![4-[3-(Methoxycarbonyl)phenyl]butanoicacid](/img/structure/B13555111.png)
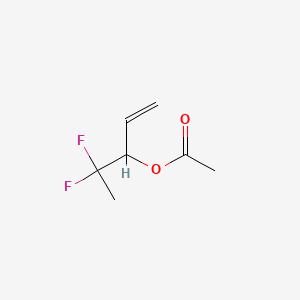

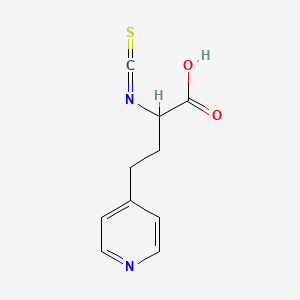

![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
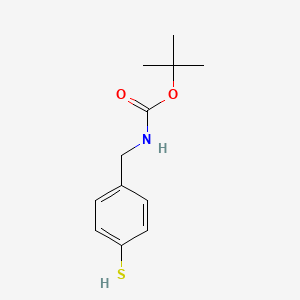
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)
